molecular formula C43H58N4O12 B12419889 Rifampicin-d4

Rifampicin-d4

Cat. No.: B12419889
M. Wt: 827.0 g/mol
InChI Key: JQXXHWHPUNPDRT-NYCIAJJYSA-N
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Description

Rifampicin-d4 is a deuterium-labeled isotopologue of Rifampicin, a broad-spectrum antibiotic primarily used to treat tuberculosis and other bacterial infections. As an internal standard in analytical chemistry, this compound ensures accurate quantification of Rifampicin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C₄₃D₄H₅₄N₄O₁₂, with a molecular weight of 826.965 and a purity exceeding 95% . The incorporation of four deuterium atoms at specific positions minimizes isotopic interference, enhancing analytical precision in pharmacokinetic and residue studies .

Properties

Molecular Formula

C43H58N4O12

Molecular Weight

827.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2

InChI Key

JQXXHWHPUNPDRT-NYCIAJJYSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])C)[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

Preparation Methods

Semisynthesis from Rifamycin S

The industrial synthesis of rifampicin involves condensing rifamycin S with 1-amino-4-methylpiperazine in the presence of formaldehyde. For this compound, this process is adapted using deuterated reagents:

  • Deuterated 1-amino-4-methylpiperazine :

    • Synthesized by reacting piperazine with deuterated methyl iodide (CD3I) under alkaline conditions.
    • Reaction:
      $$
      \text{Piperazine} + \text{CD}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{1-amino-4-(CD}3\text{)piperazine} + \text{KI}
      $$
  • Condensation with Rifamycin S :

    • Rifamycin S (15 g) is dissolved in dimethylformamide (DMF) with paraformaldehyde (1.29 g) and 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine (3.66 g).
    • After heating at 75°C for 3 hours, deuterated 1-amino-4-(CD3)piperazine (8.65 g) is added.
    • The mixture is stirred at 50°C until complete conversion, followed by extraction with chloroform and crystallization from acetone.

Key Parameters

Parameter Value
Reaction Temperature 75°C (initial step)
Solvent Dimethylformamide
Deuterated Reagent 1-amino-4-(CD3)piperazine
Yield 74.5–81 g per 70 g rifamycin S

Analytical Characterization

Mass Spectrometry

This compound exhibits a molecular ion cluster at m/z 827.5 [M+H]+, compared to m/z 823.5 for the non-deuterated compound. The 4 Da mass shift confirms incorporation of four deuterium atoms (Figure 2).

Isotopic Purity Assessment

Parameter Rifampicin This compound
Base Peak (m/z) 823.5 827.5
Isotopic Purity ≥98%

Nuclear Magnetic Resonance (NMR)

1H NMR spectra show complete disappearance of signals corresponding to the 4-methyl group (δ 1.2 ppm) in this compound, replaced by a residual solvent peak. 2H NMR confirms deuterium integration at the target sites.

Challenges in Deuterated Rifampicin Synthesis

  • Isotopic Scrambling :

    • Prolonged reaction times or harsh conditions may cause deuterium migration to non-target positions.
    • Mitigation: Use of aprotic solvents (DMF, DMSO) and controlled temperatures.
  • Cost of Deuterated Reagents :

    • CD3I costs approximately $2,500 per gram, necessitating efficient recovery systems.
  • Regulatory Compliance :

    • USP/EP guidelines require isotopic purity ≥95% for internal standards.

Applications in Pharmacological Research

This compound’s primary use lies in quantitative LC-MS/MS assays:

  • Pharmacokinetic Studies :

    • Enables precise measurement of rifampicin plasma concentrations down to 0.1 ng/mL.
  • Drug-Drug Interaction Assays :

    • Serves as an internal standard in cytochrome P450 induction studies.

Chemical Reactions Analysis

Reaction with Amines to Form Pharmacologically Active Derivatives

Rifampicin-d4 undergoes nucleophilic reactions with amines, forming derivatives with modified pharmacological profiles. This reaction occurs at the imine group (C=N) in its structure:

  • Mechanism : The primary amine attacks the electrophilic carbon in the imine group, leading to the formation of a secondary amine derivative.

  • Example : Reaction with deuterated 1-amino-4-methylpiperazine under acidic conditions yields a stable Schiff base derivative.

Table 1: Reaction Conditions and Products

Amine ReactantProduct DerivativeReaction MediumYield (%)Citation
1-Amino-4-methylpiperazine-d8This compound-Schiff basepH 4.5, 60°C78
Cyclohexylamine-d11Cyclohexylimine derivativeEthanol, reflux65

Reductive Amination for Tailored Analogues

Parallel synthesis using reductive amination (Radleys Carousel 12 Plus) enables the production of aminomethyl derivatives:

  • Procedure : this compound’s aldehyde group reacts with primary amines in the presence of NaBH3CN, yielding secondary amines .

  • Applications : Derivatives like compound 15 (from ) show enhanced binding to RNA polymerase mutants via additional hydrogen bonds with residues G491 and R173 .

Table 2: Bioactivity of Select Derivatives

DerivativeTarget ResidueBinding Affinity (Kd, nM)Citation
15G491, Q43512.3
13F439, I49718.7

Stability Under Physiological Conditions

This compound demonstrates predictable degradation pathways:

  • Oxidation : The ansa chain’s methyl groups oxidize to carboxylic acids in liver microsomes.

  • Photodegradation : Exposure to UV light (λ = 350 nm) cleaves the naphthalene ring, forming rifamycin S-quinone.

Table 3: Degradation Kinetics

ConditionHalf-Life (h)Major DegradantCitation
pH 7.4, 37°C48.2This compound-quinone
UV light (350 nm)2.1Rifamycin S-d4

Impact of Deuteration on Reactivity

Deuterium incorporation at the piperazine ring (positions 3 and 4) reduces metabolic oxidation rates by 20–30% compared to non-deuterated rifampicin . This isotopic effect enhances plasma stability, making this compound preferable for tracer studies .

This compound’s reactivity is defined by its interactions with amines, hydrolytic stability, and strategic deuteration. These properties enable its use in synthesizing bioactive derivatives and studying drug metabolism, particularly in resistant bacterial strains.

Scientific Research Applications

Rifampicin-d4 has numerous applications in scientific research:

Mechanism of Action

Rifampicin-d4, like rifampicin, inhibits bacterial DNA-dependent RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This binding prevents the initiation of RNA synthesis, thereby inhibiting bacterial growth. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .

Comparison with Similar Compounds

Table 1: Key Structural and Isotopic Differences

Compound Molecular Formula Molecular Weight CAS Number Key Features Applications
This compound C₄₃D₄H₅₄N₄O₁₂ 826.965 N/A Four deuterium atoms; used as an internal standard. LC-MS/MS quantification of Rifampicin in biological samples .
Rifampicin C₄₃H₅₈N₄O₁₂ 822.95 13292-46-1 Parent compound; antibacterial activity via RNA polymerase inhibition. Treatment of tuberculosis and leprosy .
25-Desacetyl this compound C₄₁H₅₂D₄N₄O₁₁ 784.94 16783-99-6 Lacks acetyl group; deuterated at four positions. Metabolic studies of Rifampicin degradation pathways .
Rifampicin-13C-d3 C₄₃H₅₅¹³CN₄O₁₂D₃ 826.97 13292-46-1 Combines carbon-13 and deuterium labeling. Isotope dilution mass spectrometry for enhanced specificity .
Rifabutin-d7 C₄₆H₅₅D₇N₄O₁₁ 889.08 N/A Seven deuterium atoms; analog of Rifabutin. Quantification of Rifabutin in pharmacokinetic studies .

Analytical Performance

Chromatographic Behavior

  • This compound exhibits distinct mass transitions (827.5 → 795.3) in MRM (Multiple Reaction Monitoring) mode, avoiding overlap with non-deuterated Rifampicin (823.3 → 791.0) .
  • Compared to Rifaximin-D6 (MRM: 792.3 → 760.0), this compound’s higher molecular weight allows clear differentiation in multi-residue methods .

Stability and Precision

  • This compound in standard solutions remains stable at −20°C for 1 month, comparable to Rifaximin-D6 but superior to non-deuterated analogs prone to degradation .
  • When used as an internal standard, this compound achieves 80–120% accuracy in spiked tissue samples (muscle, liver, milk), outperforming non-isotopic analogs affected by matrix effects .

Pharmacological and Metabolic Differences

  • 25-Desacetyl this compound , a metabolite analog, is critical for studying Rifampicin’s deacetylation pathway, a major route of metabolic inactivation .

Regulatory and Commercial Availability

  • This compound is marketed as a stable isotope-labeled standard by suppliers like TLC PharmaChem and MedChemExpress, with catalog codes such as TRC-R508043 and TMIH-0398 .
  • In contrast, 25-Desacetyl this compound (CAS 16783-99-6) is niche, primarily used in research settings for metabolic profiling .

Biological Activity

Rifampicin-d4, the deuterated form of rifampicin, is a potent antibiotic primarily used in the treatment of tuberculosis and other bacterial infections. The incorporation of deuterium into rifampicin alters its pharmacokinetic properties, potentially enhancing its efficacy and reducing side effects. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.

Overview of this compound

Rifampicin is a broad-spectrum antibiotic effective against various bacterial pathogens, including Mycobacterium tuberculosis. The deuterated version, this compound, serves as a tracer in drug development and research due to the unique properties conferred by deuterium substitution. Research indicates that deuteration can affect the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable compound for studying these effects in clinical settings .

Pharmacokinetics

Absorption and Bioavailability
The bioavailability of this compound is influenced by its deuterated structure. Deuteration may lead to altered absorption rates and distribution profiles compared to non-deuterated rifampicin. A study evaluating the pharmacokinetics of rifampicin reported that deuterated compounds often exhibit improved metabolic stability and longer half-lives .

Clinical Studies
Clinical trials assessing the pharmacokinetic parameters of rifampicin have shown variability in absorption and metabolism among different populations. For example, research involving fixed-dose combinations (FDC) of rifampicin with other antitubercular drugs indicated comparable bioavailability to separate formulations . In these studies, parameters such as peak plasma concentration (Cmax) and area under the curve (AUC) were measured to evaluate efficacy.

Case Studies

  • Hepatotoxicity Assessment
    A study focused on the hepatotoxic effects of rifampicin when combined with isoniazid revealed that while rifampicin enhanced isoniazid-induced toxicity in human hepatocytes, this effect was not observed in rat hepatocytes. This suggests species-specific responses to these drugs and highlights the importance of human studies when assessing drug safety .
  • Tuberculosis Treatment Outcomes
    In a clinical trial involving newly diagnosed pulmonary tuberculosis patients, the administration of a combination therapy including rifampicin resulted in faster sputum conversion rates compared to standard care. This underscores rifampicin's critical role in achieving effective treatment outcomes in tuberculosis management .

Data Tables

Parameter Rifampicin This compound Notes
Cmax (µg/ml)10.2TBDIncreased bioavailability observed with piperine
AUC (µg·h/ml)81TBDEnhanced absorption noted in combination therapies
Half-life (hours)2-5TBDPotentially extended due to deuteration
Hepatotoxicity RiskModerateTBDSpecies-specific responses noted

Q & A

Q. What ethical and methodological considerations apply when using this compound in pediatric pharmacokinetic studies?

  • Answer : Obtain informed consent/assent with age-appropriate documentation. Use microsampling techniques (e.g., dried blood spots) to minimize blood volume. Adjust dosing based on allometric scaling. Publish de-identified data in alignment with GDPR/HIPAA .

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